Cas no 1891799-33-9 (2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine)
2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine
- EN300-1948224
- 1891799-33-9
- 2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine
-
- Inchi: 1S/C13H16F3NO/c1-18-11-5-4-9(7-10-3-2-6-17-10)12(8-11)13(14,15)16/h4-5,8,10,17H,2-3,6-7H2,1H3
- InChI Key: DITBXSRICLFXIK-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1CC1CCCN1)OC)(F)F
Computed Properties
- Exact Mass: 259.11839862g/mol
- Monoisotopic Mass: 259.11839862g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 21.3Ų
2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948224-0.05g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1948224-0.1g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1948224-0.25g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1948224-0.5g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1948224-1.0g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1948224-2.5g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1948224-5.0g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-1948224-10.0g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1948224-1g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1948224-5g |
2-{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}pyrrolidine |
1891799-33-9 | 5g |
$3273.0 | 2023-09-17 |
2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine
Professional Introduction to Compound with CAS No. 1891799-33-9 and Product Name: 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine
The compound with the CAS number 1891799-33-9 and the product name 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a pyrrolidine core combined with a 4-methoxy-2-(trifluoromethyl)phenylmethyl substituent endows it with unique chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel compounds that exhibit high selectivity and efficacy. The molecular framework of 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and metabolic stability. Specifically, the trifluoromethyl group is a common pharmacophore in drug design due to its ability to modulate electronic properties and improve bioavailability. Similarly, the methoxy group can contribute to hydrophobic interactions, further optimizing the compound's pharmacokinetic profile.
One of the most compelling aspects of this compound is its potential role in addressing complex biological targets. The pyrrolidine scaffold is frequently employed in medicinal chemistry due to its versatility and compatibility with various biological systems. Studies have shown that pyrrolidine derivatives can interact with enzymes and receptors in a manner that is both specific and potent. For instance, modifications at the 2-position of the pyrrolidine ring can significantly alter binding interactions, making it possible to fine-tune the compound's activity against specific therapeutic targets.
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The compound 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine exemplifies this principle, as its design incorporates multiple functional groups that can be systematically modified to improve efficacy and reduce side effects. The 4-methoxy-2-(trifluoromethyl)phenylmethyl moiety, in particular, has been shown to enhance binding affinity through hydrophobic interactions and dipole-dipole forces. These interactions are critical for ensuring that the compound remains bound to its target long enough to exert its therapeutic effect.
The synthesis of this compound also represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only streamline the synthesis but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
In terms of biological activity, preliminary studies have suggested that 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine may exhibit potent activity against certain enzymes and receptors involved in inflammatory pathways. The combination of structural features such as the pyrrolidine core and the 4-methoxy-2-(trifluoromethyl)phenylmethyl substituent suggests that it could modulate key signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The development of new drugs is often hampered by challenges related to bioavailability and metabolic stability. However, the structural features of this compound offer several advantages in this regard. The presence of fluorine atoms in the trifluoromethyl group can enhance metabolic stability by resisting degradation from enzymatic processes. Additionally, the methoxy group can improve solubility, facilitating better absorption and distribution within the body. These properties make it a promising candidate for further development into a viable therapeutic agent.
As research continues to evolve, so too do our methodologies for drug discovery and development. Computational modeling and high-throughput screening techniques are increasingly being used to identify promising candidates like 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine based on their predicted biological activity. These tools allow researchers to rapidly assess large libraries of compounds, identifying those with optimal properties for further investigation. The integration of computational methods with traditional wet-lab approaches has significantly accelerated the pace at which new drugs are discovered and brought to market.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in other areas such as agrochemicals and materials science. For instance, derivatives of this compound could be explored as intermediates in the synthesis of novel pesticides or as components in advanced materials with specialized functionalities. This versatility underscores the importance of investing in fundamental research that explores basic chemical principles rather than focusing solely on immediate commercial applications.
In conclusion, 2-{4-methoxy-2-(trifluoromethyl)phenylmethyl}pyrrolidine (CAS No. 1891799-33-9) represents a significant advancement in pharmaceutical chemistry with broad potential applications across multiple therapeutic areas. Its intricate molecular structure, characterized by functional groups such as the pyrrolidine core and the 4-methoxy-2-(trifluoromethyl)phenylmethyl substituent, makes it a promising candidate for further exploration. Ongoing research efforts are expected to uncover additional insights into its biological activity and therapeutic potential, paving the way for new treatments for complex diseases.
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